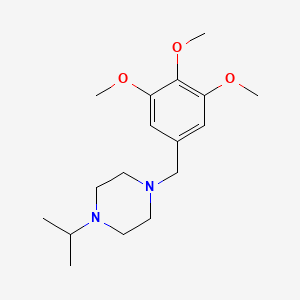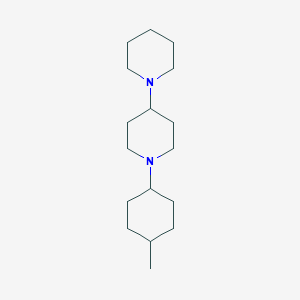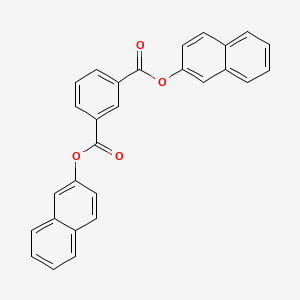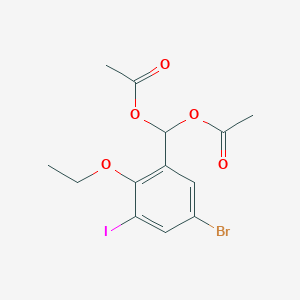
(5-Bromo-2-ethoxy-3-iodophenyl)methanediyl diacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-2-ethoxy-3-iodophenyl)methanediyl diacetate is an organic compound that features a complex structure with bromine, iodine, and ethoxy groups attached to a phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-ethoxy-3-iodophenyl)methanediyl diacetate typically involves multi-step organic reactions. One common approach is to start with a phenyl ring substituted with bromine and iodine. The ethoxy group can be introduced through an etherification reaction, and the methanediyl diacetate group can be added via esterification. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
(5-Bromo-2-ethoxy-3-iodophenyl)methanediyl diacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Ester Hydrolysis: The diacetate group can be hydrolyzed to form the corresponding diol.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide (for halogen exchange) or Grignard reagents (for carbon-carbon bond formation) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of halogenated or alkylated derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound.
科学的研究の応用
(5-Bromo-2-ethoxy-3-iodophenyl)methanediyl diacetate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in the study of biological pathways and as a probe for investigating enzyme activities.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (5-Bromo-2-ethoxy-3-iodophenyl)methanediyl diacetate involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, iodine, and ethoxy groups can influence its binding affinity and specificity. The compound may act by modulating the activity of specific enzymes or by interfering with cellular pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (5-Bromo-2-methoxy-3-iodophenyl)methanediyl diacetate
- (5-Bromo-2-ethoxy-3-chlorophenyl)methanediyl diacetate
- (5-Bromo-2-ethoxy-3-fluorophenyl)methanediyl diacetate
Uniqueness
(5-Bromo-2-ethoxy-3-iodophenyl)methanediyl diacetate is unique due to the specific combination of bromine, iodine, and ethoxy groups on the phenyl ring. This unique structure can result in distinct chemical reactivity and biological activity compared to similar compounds. The presence of both bromine and iodine can enhance its utility in various synthetic and research applications.
特性
分子式 |
C13H14BrIO5 |
|---|---|
分子量 |
457.05 g/mol |
IUPAC名 |
[acetyloxy-(5-bromo-2-ethoxy-3-iodophenyl)methyl] acetate |
InChI |
InChI=1S/C13H14BrIO5/c1-4-18-12-10(5-9(14)6-11(12)15)13(19-7(2)16)20-8(3)17/h5-6,13H,4H2,1-3H3 |
InChIキー |
YXZPJUXXIPVPPP-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=C(C=C1I)Br)C(OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


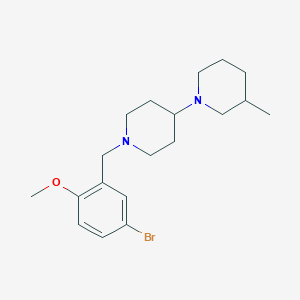
![1-[(4-Bromophenyl)methyl]-4-(naphthalen-1-ylmethyl)piperazine](/img/structure/B10885905.png)
![1-{1-[(4-Chlorophenyl)sulfonyl]piperidin-4-yl}-4-ethylpiperazine](/img/structure/B10885909.png)
![(2E)-2-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}hydrazinecarbothioamide](/img/structure/B10885910.png)
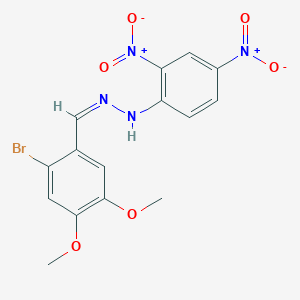
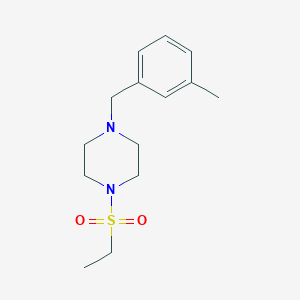
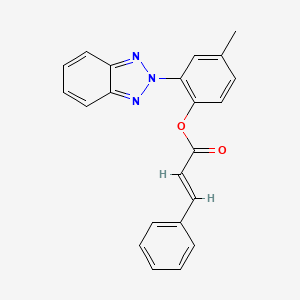
![1-[4-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)piperazin-1-yl]-2-(naphthalen-2-yloxy)ethanone](/img/structure/B10885937.png)
![Bis[2-(3,4-dichlorophenyl)-2-oxoethyl] biphenyl-2,5-dicarboxylate](/img/structure/B10885942.png)
![(3,5-Dimethoxyphenyl)[4-(phenylcarbonyl)piperazin-1-yl]methanone](/img/structure/B10885943.png)
![1-[(4-Nitrophenyl)sulfonyl]-4-(pyridin-2-ylmethyl)piperazine](/img/structure/B10885948.png)
